

(R)-1-(2-Bromophenyl)ethanamine CAS number and molecular structure

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Compound of Interest

Compound Name: (R)-1-(2-Bromophenyl)ethanamine

Cat. No.: B049116

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An In-depth Technical Guide to (R)-1-(2-Bromophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(2-Bromophenyl)ethanamine is a chiral amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its stereospecific configuration and the presence of a bromo-functionalized phenyl group make it a versatile intermediate for introducing chirality and for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical data.

Core Data

Chemical Identity and Properties

The fundamental properties of (R)-1-(2-Bromophenyl)ethanamine are summarized in the table below.

Identifier	Value	Reference
CAS Number	113974-24-6	[1]
IUPAC Name	(1R)-1-(2-bromophenyl)ethanamine	[1]
Molecular Formula	C ₈ H ₁₀ BrN	[1]
Molecular Weight	200.08 g/mol	[1]
Canonical SMILES	C--INVALID-LINK--N	[1]
InChI Key	DSAXBVQQKYZELF-ZCFIWIBFSA-N	[1]
Appearance	Colorless Clear Liquid	
Purity	≥98% (typical)	
Storage	4°C, protect from light	

Spectroscopic and Physicochemical Data

While a comprehensive public database of the full spectroscopic data for **(R)-1-(2-Bromophenyl)ethanamine** is not readily available, typical analytical data that would be expected are summarized below. Researchers should obtain lot-specific data from their supplier or through their own analysis. A ¹H NMR spectrum of the precursor, 1-(2-Bromophenyl)ethanone oxime, is available in the literature.[\[2\]](#)

Data Type	Description
¹ H NMR	Expected signals for aromatic protons, the methine proton (CH), the methyl protons (CH ₃), and the amine protons (NH ₂).
¹³ C NMR	Expected signals for the aromatic carbons, the chiral methine carbon, and the methyl carbon.
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.
Optical Rotation	A specific rotation value indicating the enantiomeric purity of the compound.

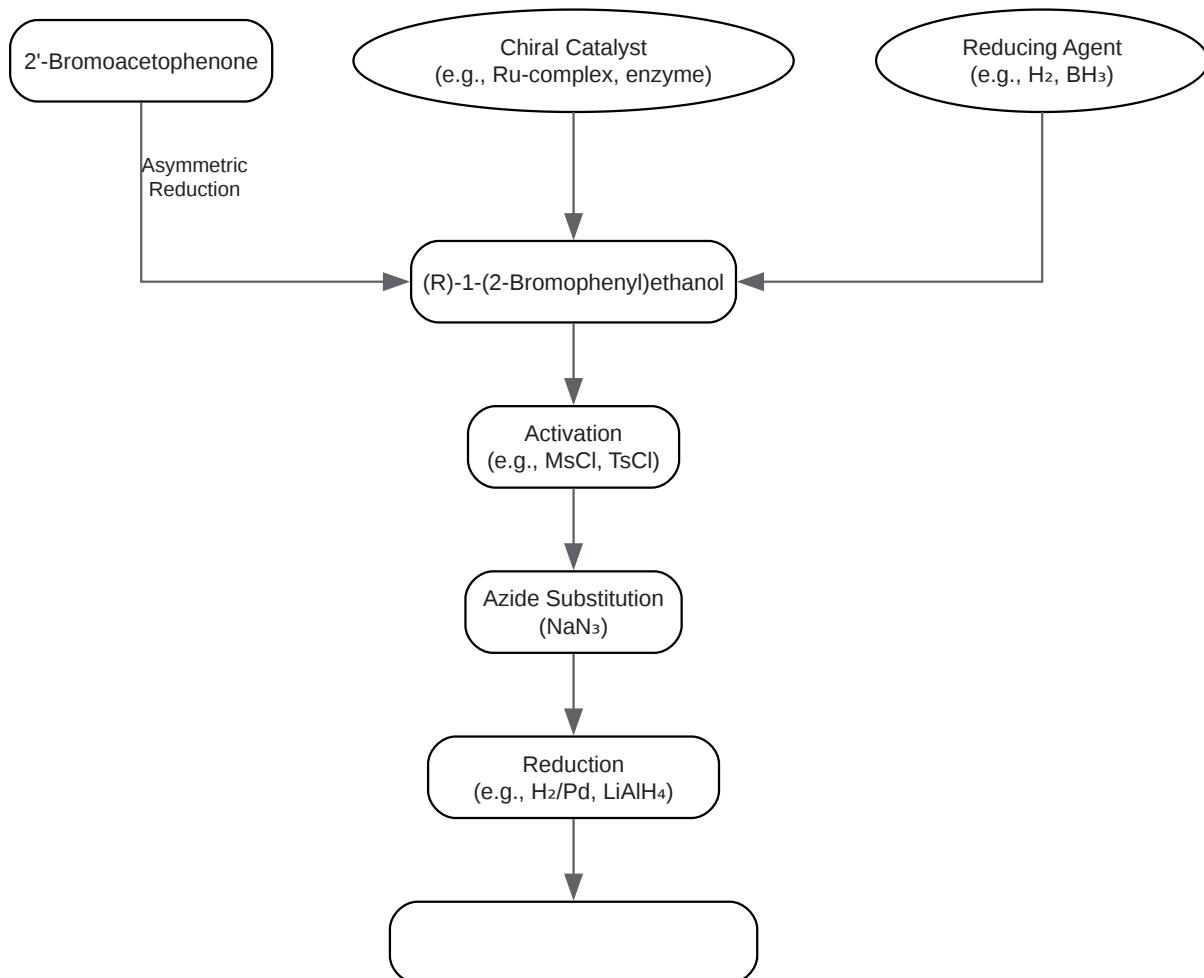
Synthesis Protocols

The synthesis of enantiomerically pure **(R)-1-(2-Bromophenyl)ethanamine** can be approached through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis via Catalytic Reduction

A common and efficient method for preparing chiral amines is the asymmetric reduction of the corresponding ketone. In this case, 2'-bromoacetophenone serves as the prochiral starting material.

Experimental Workflow: Asymmetric Reduction



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Caption: Asymmetric synthesis of **(R)-1-(2-Bromophenyl)ethanamine**.

Detailed Methodology (Illustrative Protocol based on similar reductions):

This protocol is based on general procedures for the asymmetric reduction of ketones and subsequent conversion to amines.

- Asymmetric Reduction of 2'-Bromoacetophenone:

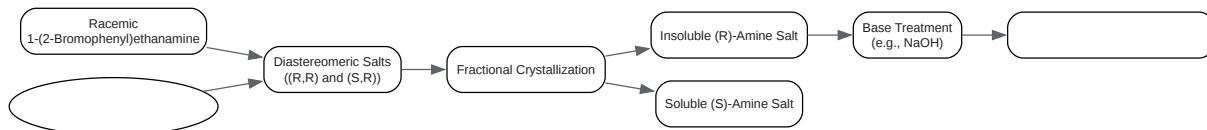
- To a solution of 2'-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., isopropanol or methanol) is added a chiral catalyst (e.g., a Ru-based catalyst or an alcohol dehydrogenase).
- A reducing agent (e.g., hydrogen gas under pressure or a hydride source) is introduced.
- The reaction is stirred at a controlled temperature until completion, monitored by TLC or HPLC.
- Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
- The resulting crude (R)-1-(2-bromophenyl)ethanol is purified by column chromatography.

- Conversion of the Alcohol to the Amine:
 - The purified (R)-1-(2-bromophenyl)ethanol is converted to a good leaving group, for example, by reaction with mesyl chloride or tosyl chloride in the presence of a base (e.g., triethylamine).
 - The resulting mesylate or tosylate is then reacted with sodium azide in a polar aprotic solvent (e.g., DMF) to yield the corresponding azide.
 - The azide is subsequently reduced to the primary amine using a reducing agent such as lithium aluminum hydride or catalytic hydrogenation ($H_2/Pd-C$).
 - An acidic workup followed by basification and extraction yields the final product, **(R)-1-(2-Bromophenyl)ethanamine**, which can be further purified by distillation or chromatography.

Chiral Resolution of Racemic 1-(2-Bromophenyl)ethanamine

An alternative approach involves the synthesis of the racemic amine followed by separation of the enantiomers.

Logical Relationship: Chiral Resolution



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Caption: Chiral resolution of racemic 1-(2-Bromophenyl)ethanamine.

Detailed Methodology (General Protocol):

- Diastereomeric Salt Formation:
 - Racemic 1-(2-bromophenyl)ethanamine is dissolved in a suitable solvent (e.g., methanol or ethanol).
 - A solution of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid (typically 0.5-1.0 equivalents), in the same solvent is added.
 - The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
- Isolation of the Diastereomeric Salt:
 - The precipitated salt is collected by filtration and washed with a small amount of cold solvent.
 - The enantiomeric excess of the amine in the salt can be determined by chiral HPLC analysis after liberating a small sample.
 - The salt can be recrystallized to improve diastereomeric purity if necessary.
- Liberation of the Free Amine:
 - The isolated diastereomeric salt is suspended in water and a strong base (e.g., aqueous NaOH) is added to deprotonate the amine.

- The free amine is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
- The organic layers are combined, dried over an anhydrous drying agent (e.g., Na_2SO_4), and the solvent is removed under reduced pressure to yield the enantiomerically enriched **(R)-1-(2-Bromophenyl)ethanamine**.

Applications in Drug Development

Chiral amines are critical intermediates in the synthesis of a vast number of active pharmaceutical ingredients (APIs). **(R)-1-(2-Bromophenyl)ethanamine** is a valuable synthon for the following reasons:

- Introduction of Chirality: It allows for the direct incorporation of a specific stereocenter into a target molecule, which is crucial for biological activity and reducing off-target effects.
- Scaffold for Further Functionalization: The primary amine provides a reactive handle for amide bond formation, reductive amination, and other nitrogen-based transformations.
- Potential for Cross-Coupling: The bromo-substituent on the phenyl ring is well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex molecular architectures.

Conclusion

(R)-1-(2-Bromophenyl)ethanamine is a key chiral building block with significant potential in synthetic and medicinal chemistry. Understanding its properties and the methodologies for its preparation is essential for researchers and professionals in the field of drug discovery and development. The choice between asymmetric synthesis and chiral resolution will depend on factors such as cost, scalability, and the availability of catalysts and resolving agents.

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References

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